Manganese--platinum (3/1)
Description
Overview of Transition Metal Platinum Intermetallic Alloys (TMPt3) in Advanced Materials Research
In the realm of catalysis, platinum-based bimetallic alloys are investigated for their enhanced activity in reactions like the oxygen reduction reaction, which is crucial for fuel cell technology. researchgate.net The addition of a transition metal can modify the electronic structure of platinum, leading to improved catalytic performance. researchgate.net Furthermore, the high melting points and mechanical strength of some TMPt3 alloys make them potential candidates for high-temperature structural applications, such as in gas turbines. tms.org The study of these alloys is a vibrant area of materials science, driven by the continuous demand for materials with superior performance in various advanced technologies. mdpi.com
Significance of Manganese--platinum (3/1) in Contemporary Materials Science
Manganese-platinum (3/1) holds a special place in contemporary materials science due to its distinct magnetic properties that are highly dependent on its atomic ordering and crystal structure. acs.org Unlike many other TMPt3 alloys, MnPt3 can exhibit ferromagnetism, making it a material of interest for data storage and spintronic applications. acs.orgresearchgate.net The ability to tune its magnetic behavior through processes like annealing adds another layer of significance to this compound. acs.orgnih.gov
Recent research has focused on the synthesis of MnPt3 nanocrystals, which opens up possibilities for their use in high-density magnetic recording media and as catalysts. acs.orgnih.gov The shape-dependent electrocatalytic properties of MnPt3 nanocrystals, particularly their effectiveness in oxygen reduction and formic acid oxidation, highlight their potential in fuel cell technologies. nih.gov The interplay between its crystal structure and magnetic order, including the prediction of a large anomalous Hall effect in its non-collinear antiferromagnetic state, makes MnPt3 a fascinating subject for fundamental physics research and the development of novel electronic devices. researchgate.netresearchgate.netqucosa.de
Historical Context of MnPt3 Research and Evolution of Study Areas
The study of the manganese-platinum system dates back to early investigations into binary alloy phase diagrams. Initial research focused on understanding the fundamental crystallographic structures and magnetic transitions of bulk MnPt3. It was established that MnPt3 can exist in different crystallographic phases, notably the disordered face-centered cubic (fcc) A1 phase and the ordered L12 (AuCu3-type) structure. acs.orgacs.org
Early studies identified the ferromagnetic nature of the ordered L12 phase, with a Curie temperature around 380 K. acs.org Over the years, research has evolved from bulk materials to the nanoscale. The development of colloidal synthesis methods has enabled the production of MnPt3 nanocrystals with controlled size and shape. acs.orgnih.govacs.org This has shifted the focus of research towards understanding the size-dependent magnetic properties and the influence of surface effects. acs.orgjkps.or.kr
More recently, the exploration of MnPt3 has expanded into the realm of spintronics and topological materials. researchgate.netresearchgate.net First-principles calculations have been employed to predict and explain the complex magnetic structures, including non-collinear antiferromagnetism, and their influence on electronic transport properties like the anomalous Hall effect. researchgate.netresearchgate.netresearchgate.net This evolution from basic characterization to the exploration of advanced electronic phenomena illustrates the enduring scientific interest in MnPt3.
Structure
2D Structure
Properties
CAS No. |
12163-58-5 |
|---|---|
Molecular Formula |
Mn3Pt |
Molecular Weight |
359.90 g/mol |
IUPAC Name |
manganese;platinum |
InChI |
InChI=1S/3Mn.Pt |
InChI Key |
QSGMISIZWMTPQR-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Pt] |
Origin of Product |
United States |
Synthesis Methodologies for Manganese Platinum 3/1
Bulk Material Synthesis Approaches for MnPt₃
The fabrication of bulk MnPt₃ often involves high-energy processes to ensure the proper stoichiometric mixing and crystalline structure.
High-Temperature Solid-State Reaction Routes
One of the conventional methods for producing bulk MnPt₃ is through high-temperature solid-state reactions. This technique typically involves the intimate mixing of stoichiometric amounts of manganese and platinum powders. The mixed powders are then subjected to high temperatures in a controlled environment, often under a vacuum or inert atmosphere to prevent oxidation.
A common approach involves a two-step process. Initially, the elemental powders are mixed and pressed into pellets. These pellets are then subjected to high-energy ball milling, which promotes mechanical alloying and reduces particle size, thereby increasing the surface area for reaction. Following this, the material undergoes a sintering process at elevated temperatures. For instance, a disordered A1 phase with a face-centered cubic structure can be prepared at around 750°C. To achieve the ordered L1₂ phase, a subsequent annealing treatment at a higher temperature, such as 850°C, is necessary. researchgate.net
Melt Growth and Annealing Procedures
Melt growth techniques offer another avenue for synthesizing bulk MnPt₃. These methods involve melting the constituent elements together, followed by a controlled cooling and solidification process. One such technique is melt-spinning, which can produce granular alloys. aps.org
A crucial step in both solid-state and melt-growth methods is the post-synthesis annealing process. As-synthesized MnPt₃ often exists in a compositionally disordered face-centered cubic (fcc) A1 phase. nih.gov To transform it into the desired ordered L1₂ structure, which exhibits higher magnetocrystalline anisotropy, a specific annealing schedule is required. nih.gov For example, annealing at 580°C has been shown to induce this phase transformation. nih.gov The analysis of hysteresis loops can help identify different Co arrangements, including superparamagnetic nanoclusters and a Co-rich ferromagnetic phase. aps.org
Thin Film Growth Techniques for MnPt₃ Systems
The deposition of MnPt₃ as thin films is essential for its integration into various electronic and spintronic devices. Several sophisticated techniques are employed to grow high-quality MnPt₃ films with precise control over thickness and crystal orientation.
DC Magnetron Sputtering Deposition Parameters for MnPt₃ Films
DC magnetron sputtering is a widely used physical vapor deposition technique for growing metallic thin films like MnPt₃. wevolver.comresearchgate.net This method involves bombarding a target material (composed of manganese and platinum) with high-energy ions, causing atoms to be ejected and deposited onto a substrate. wevolver.com The properties of the resulting film are highly dependent on various deposition parameters.
For the synthesis of MnPt₃ films, co-sputtering from separate manganese and platinum targets is a common practice. researchgate.netcern.ch The stoichiometry of the film can be precisely controlled by adjusting the sputtering power applied to each target. researchgate.net For example, a study demonstrated that by fixing the Pt sputtering power at 30 W, the composition of the MnPt film could be tuned by varying the Mn sputtering power. researchgate.net The substrate temperature during deposition is another critical parameter, with depositions often performed at elevated temperatures, such as 600°C, to promote crystalline growth. researchgate.net The argon gas pressure during sputtering also influences the film's properties. researchgate.net
| Parameter | Value/Range | Reference |
| Target Power (Mn) | Varied to tune composition | researchgate.net |
| Target Power (Pt) | 30 W (fixed) | researchgate.net |
| Substrate Temperature | 600°C | researchgate.net |
| Argon Gas Pressure | 2.6 mTorr | researchgate.net |
| Deposition Rate | ~0.4 Å/s | researchgate.net |
This table presents a set of exemplary deposition parameters for MnPt₃ thin films using DC magnetron sputtering.
Molecular Beam Epitaxy (MBE) of Epitaxial MnPt₃ Thin Films
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that allows for the growth of single-crystal thin films with atomic-level precision. youtube.comaps.org In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, where they condense and form an epitaxial film. youtube.com This technique is particularly well-suited for growing high-purity and structurally perfect MnPt₃ films. aps.org
The growth process in an MBE system is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides real-time information about the film's crystal structure and surface morphology. cornell.edu The substrate temperature and the flux of the elemental sources (manganese and platinum) are critical parameters that determine the quality and stoichiometry of the grown film. MBE allows for the growth of epitaxial MnPt₃ thin films on various substrates, which can influence the film's strain and magnetic properties. researchgate.net
Post-Deposition Annealing Effects on MnPt₃ Thin Film Microstructure and Ordering
Similar to bulk synthesis, post-deposition annealing plays a crucial role in determining the final properties of MnPt₃ thin films. youtube.commdpi.com As-deposited films, particularly those grown by sputtering, may be amorphous or have a disordered crystal structure. researchgate.net Annealing provides the thermal energy necessary for the atoms to rearrange into a more ordered state, leading to improved crystalline quality and the desired L1₂ phase formation. researchgate.netnih.gov
The annealing temperature and duration are critical parameters that must be carefully controlled. youtube.com For instance, annealing MnPt₃ thin films at 600°C for 3 hours has been shown to improve crystal quality. researchgate.net The annealing atmosphere is also important; it is typically done in a vacuum or an inert gas flow to prevent oxidation. mdpi.com This thermal treatment can significantly impact the film's microstructure, including grain size and surface roughness, which in turn affects its magnetic and transport properties. mdpi.comijsat.org The process can reduce defects and allow the material to reach a more stable and ordered state. youtube.com
Atomistic Processes in Early Stages of MnPt₃ Thin-Film Growth
The formation of MnPt₃ thin films is a complex process governed by a competition between thermodynamic driving forces and kinetic limitations. nih.gov The initial stages of growth, where individual atoms arrive at a substrate from a vapor phase, are critical in determining the final properties of the film. nih.govosti.gov Key atomistic mechanisms at play include the diffusion of adatoms on flat terraces and along step edges, the nucleation of stable islands, the attachment and detachment of atoms from these islands, and the transport of material between layers. nih.gov
In the specific case of growing manganese-platinum films, such as by depositing manganese onto a platinum substrate (Pt(001)), the process is significantly influenced by the substrate's condition. For instance, the growth of manganese on a clean Pt(001) surface can be affected by the natural reconstruction of the platinum surface. aps.org The deposition of Mn atoms can lift this reconstruction, leading to high atomic mobility and the formation of an ordered MnPt surface alloy. aps.org
The growth mode and resulting chemical order are highly dependent on the deposition temperature. aps.org Key research findings on the growth of MnPt thin films on a Pt(001) substrate are summarized below:
| Deposition Temperature | Growth Characteristics | Resulting Film Properties |
| Room Temperature | Leads to a three-dimensional growth mode for platinum. | Results in a disordered and rough MnPt film. aps.org |
| 570 K | Platinum grows in a quasi layer-by-layer mode. aps.org | The film is chemically ordered with the tetragonal axis oriented mainly perpendicular to the surface. aps.org |
| 770 K (Annealing) | Promotes the development of chemical order. | The tetragonal axis becomes oriented in the surface plane. aps.org |
Manipulating these kinetic factors, primarily through substrate temperature, allows for the selection of a desired growth mode and the precise control over the film's crystalline orientation and chemical order. nih.govaps.org
Nanocrystalline and Nanoparticle Synthesis of Manganese--platinum (3/1)
The synthesis of MnPt₃ in nanocrystalline and nanoparticle forms has been explored through various chemical routes, enabling control over size, shape, and crystalline phase, which in turn dictates the material's magnetic properties.
Colloidal Synthesis Routes for MnPt₃ Nanocrystals
Colloidal synthesis has emerged as a prominent method for producing MnPt₃ nanocrystals with well-controlled dimensions. aps.org This approach typically involves the decomposition of organometallic reactants in a high-boiling point solvent in the presence of stabilizing ligands. A common finding across multiple studies is that the stoichiometry of the resulting nanocrystals is consistently 1:3 (Mn:Pt). nih.govyoutube.com
As-synthesized, the nanocrystals are compositionally disordered, adopting the face-centered cubic (fcc) A1 crystal structure, which is paramagnetic. nih.govyoutube.com To achieve the desired magnetic properties, a post-synthesis annealing step is necessary. Heating the nanocrystals to approximately 580°C transforms their crystal structure to the compositionally ordered L1₂ phase (AuCu₃ structure). nih.govyoutube.com This ordered phase exhibits higher magnetocrystalline anisotropy and superparamagnetic behavior. nih.govyoutube.com
Thermal Decomposition of Organometallic Precursors for MnPt₃ Nanoparticles
Thermal decomposition is an effective method for synthesizing monodisperse metallic nanoparticles and is the core principle behind many colloidal and other synthesis techniques. researchgate.net The process involves heating organometallic precursors, which decompose to form the constituent atoms that then nucleate and grow into nanoparticles. For bimetallic systems like MnPt₃, this often involves the co-decomposition of respective precursors.
A specific application of this method is in the creation of carbon-supported Pt₃Mn nanocrystals, where precursors such as Platinum(II) acetylacetonate (B107027) and Manganese(III) acetylacetonate are subjected to high-temperature thermal annealing. cornell.eduaps.org This process not only decomposes the precursors to form the nanoparticles but also simultaneously creates a carbon support matrix. cornell.edu While research into the direct thermal decomposition for unsupported MnPt₃ is less specific, the synthesis of related Mn-Pt nanoparticles from organometallic precursors has been demonstrated, yielding nanoparticles with a face-centered cubic (fcc) crystalline structure. aps.org
Wet Chemical Strategies for MnPt₃ Nanoparticle Formation
Wet chemical synthesis encompasses a broad range of solution-based methods, including the colloidal routes mentioned previously. These strategies offer excellent control over nanoparticle characteristics through the manipulation of reaction parameters in the liquid phase. semanticscholar.org For platinum-manganese alloys, a widely adopted wet chemical strategy involves a two-step process. youtube.com
The first step is the co-reduction of platinum and manganese precursors in solution to form a chemically disordered PtMn alloy. youtube.com Due to the low standard electrode potential of manganese, this step often requires relatively high temperatures, in the range of 200°C or more. youtube.com The second step is a high-temperature annealing treatment, which induces a phase transformation from the disordered alloy to the desired ordered intermetallic MnPt₃ compound. youtube.com
Electrospinning Synthesis of Carbon-Supported MnPt₃ Intermetallic Nanocrystals
A novel approach for fabricating MnPt₃ nanocrystals integrated with a conductive support is through electrospinning. cornell.eduaps.org This technique provides a new strategy for creating highly active and durable electrocatalysts. aps.org The process involves preparing a solution containing a polymer, such as polyacrylonitrile (B21495) (PAN), along with organometallic precursors for manganese and platinum, namely Manganese(III) acetylacetonate and Platinum(II) acetylacetonate. cornell.edu This solution is then electrospun to produce composite nanofibers.
Subsequent thermal annealing of these nanofibers at high temperatures (e.g., 950°C) serves a dual purpose: the polymer is carbonized to form a carbon nanofiber support, and the metallic precursors decompose and react to form ordered Pt₃Mn intermetallic nanocrystals distributed on the carbon support. cornell.edu The resulting material benefits from the defined stoichiometry and crystal structure of the MnPt₃, which modulates the electronic structure of the platinum atoms and enhances catalytic performance. cornell.eduaps.org
Table 1: Summary of Electrospinning Synthesis for Carbon-Supported MnPt₃
| Step | Description | Precursors / Materials | Key Parameter | Outcome |
| 1. Solution Preparation | Dissolving polymer and metal precursors in a solvent. | Polyacrylonitrile (PAN), Platinum(II) acetylacetonate, Manganese(III) acetylacetonate. cornell.edu | Concentration | Homogeneous precursor solution. |
| 2. Electrospinning | Applying a high voltage to the solution to draw out nanofibers. | Precursor/polymer solution. | Voltage, Flow Rate | Formation of Pt(acac)₂/Mn(acac)₃/PAN Nanofibers. cornell.edu |
| 3. Thermal Annealing | Heating the nanofibers in a controlled atmosphere. | Electrospun nanofibers. | Temperature (e.g., 950°C). cornell.edu | Carbonization of PAN and formation of ordered, carbon-supported Pt₃Mn intermetallic nanocrystals. cornell.edu |
Influence of Synthesis Parameters on Nanoparticle Stoichiometry and Order
The final properties of MnPt₃ nanoparticles are critically dependent on the synthesis parameters used during their formation. Key parameters include precursor choice, reactant stoichiometry, and post-synthesis treatments like annealing.
Stoichiometry: Research on the colloidal synthesis of MnPt₃ has shown that the 1:3 Mn:Pt stoichiometry is remarkably stable and difficult to alter. youtube.com Attempts to change the final composition by adding an excess of the manganese reactant did not lead to the incorporation of more manganese into the nanocrystals. Instead, it resulted in the formation of separate, pure manganese nanoparticles alongside the MnPt₃ nanocrystals. youtube.com
Crystalline Order: The degree of atomic ordering is primarily controlled by thermal treatment. In both colloidal and electrospinning syntheses, the initially formed nanoparticles are typically in a chemically disordered A1 phase. nih.govcornell.edu A crucial synthesis parameter is the annealing temperature. An annealing step, at temperatures ranging from 580°C for colloidal particles to 950°C for carbon-supported ones, is required to facilitate the phase transition to the chemically ordered L1₂ structure. youtube.comcornell.edu
Nanoparticle Size: The choice of precursors can influence the final size of the nanocrystals. In colloidal synthesis, it was observed that the size of the MnPt₃ nanocrystals was dependent on the specific manganese reactant used in the reaction. nih.govyoutube.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Manganese--platinum (3/1) | MnPt₃ |
| Platinum(II) acetylacetonate | Pt(acac)₂ |
| Manganese(III) acetylacetonate | Mn(acac)₃ |
| Polyacrylonitrile | (C₃H₃N)n |
| Gold | Au |
| Copper | Cu |
| Manganese | Mn |
Crystallographic Investigations of Manganese Platinum 3/1
Structural Characterization of Bulk Mn₃Pt
L1₂ (Cu₃Au) Cubic Structure Determination
Bulk Mn₃Pt crystallizes in the L1₂ (Cu₃Au-type) ordered structure. vulcanchem.comunl.eduatomic-scale-physics.de This is a face-centered cubic (fcc) lattice with a specific arrangement of manganese and platinum atoms. unl.eduresearchgate.net In this structure, the platinum atoms occupy the corner positions of the cube (Wyckoff position 1a), while the manganese atoms are located at the face-centered positions (Wyckoff position 3c). unl.edumaterialsproject.org This ordered arrangement belongs to the Pm-3m space group. vulcanchem.commaterialsproject.org The lattice parameter for bulk Mn₃Pt has been reported to be approximately 3.89 Å. unl.edu The fundamental structure consists of a face-centered cubic lattice where all atomic sites are occupied. atomic-scale-physics.de
The L1₂ structure can be visualized as having manganese atoms forming a Kagome lattice in the (111) plane. researchgate.netresearchgate.net This specific atomic arrangement is crucial for the material's unique magnetic properties.
| Property | Value | Reference |
| Crystal System | Cubic | vulcanchem.comunl.edu |
| Structure Type | L1₂ (Cu₃Au) | vulcanchem.comunl.eduatomic-scale-physics.de |
| Space Group | Pm-3m | vulcanchem.commaterialsproject.org |
| Lattice Parameter (a) | ~3.89 Å | unl.edu |
| Atomic Positions | Pt: (0, 0, 0); Mn: (0, 1/2, 1/2), (1/2, 0, 1/2), (1/2, 1/2, 0) | unl.edumaterialsproject.org |
Long-Range Order Parameter Analysis in Mn₃Pt
The degree of chemical ordering in Mn₃Pt is quantified by the long-range order (LRO) parameter, denoted by η. This parameter describes the extent to which the manganese and platinum atoms occupy their designated crystallographic sites in the L1₂ structure. A value of η = 1 signifies a perfectly ordered state, while η = 0 represents a completely random distribution of atoms (a disordered solid solution).
The LRO parameter can be experimentally determined through techniques like X-ray diffraction (XRD). unl.edu The intensity ratio of superlattice reflections (which are only present in the ordered structure) to fundamental reflections provides a measure of η. For instance, the intensity ratio of the (100) superlattice peak to the (200) fundamental peak can be used to calculate the LRO parameter. unl.edu Studies have shown that a high degree of long-range order can be achieved in Mn₃Pt alloys, which is crucial for establishing its characteristic magnetic properties. unl.edu The presence of short-range order can persist even above the ordering temperature, influencing the material's behavior. aps.orgnih.gov
Crystallographic Studies of Mn₃Pt Thin Films
The crystallographic characteristics of Mn₃Pt can be significantly influenced when it is grown as a thin film, with the substrate and deposition conditions playing a critical role.
Crystal Orientation and Texture Analysis in Epitaxial Mn₃Pt Films (e.g., (111) axis, (001) surface)
Epitaxial Mn₃Pt thin films have been successfully grown on various single-crystal substrates, such as SrTiO₃ (STO) and MgO. researchgate.netresearchgate.net The orientation of the film is dictated by the substrate's crystal structure and surface orientation.
For example, Mn₃Pt films grown on (001)-oriented SrTiO₃ substrates exhibit a (001) orientation. researchgate.net X-ray diffraction ϕ-scans confirm the epitaxial relationship, showing a four-fold symmetry corresponding to the cubic structure. researchgate.net Similarly, (111)-oriented Mn₃Pt films can be grown, where the Kagome lattice planes of manganese atoms are parallel to the film surface. researchgate.netarxiv.org The choice of substrate and its orientation allows for the controlled growth of Mn₃Pt films with specific crystallographic textures, which is essential for investigating anisotropic properties. For instance, films grown on fused quartz substrates have shown a high degree of texture with the (111) direction perpendicular to the film plane. unl.edu
| Substrate | Film Orientation | Key Features | Reference |
| SrTiO₃ (001) | (001) | Epitaxial growth with L1₂ ordering. | researchgate.net |
| Fused Quartz | (111) texture | Highly textured films. | unl.edu |
| MgO | (111) | Growth of L1₂ ordered films. | researchgate.net |
Structural Evolution Upon Annealing in Mn₃Pt Films
Post-deposition annealing is a critical step in controlling the crystal structure and properties of Mn₃Pt thin films. The annealing process promotes atomic diffusion, leading to changes in crystallinity, ordering, and even phase transformations.
For Mn₃Pt films, annealing is often necessary to induce the transformation from a chemically disordered face-centered cubic (fcc) phase, which is typically non-magnetic, to the chemically ordered L1₂ face-centered tetragonal (fct) or cubic phase, which exhibits antiferromagnetism. mdpi.com The annealing temperature and duration are key parameters in this process. For instance, annealing at temperatures around 600°C has been shown to induce the formation of the L1₀ ordered phase in FePt/Cu multilayers, a related system. rsc.org
In Pt/Mn/Fe trilayers, annealing at temperatures between 280°C and 450°C leads to the formation of the L1₀-MnPt phase. dlr.deresearchgate.net Further annealing at higher temperatures can result in the formation of other phases, such as L1₂-Fe₃Pt. dlr.deresearchgate.net The structural evolution during annealing can be monitored by techniques like XRD, which can reveal changes in peak positions and the appearance of superlattice reflections indicative of ordering. mdpi.comresearchgate.net The process can also lead to the relaxation of residual stresses within the film. researchgate.net
Phase Transformation Mechanisms in Mn₃Pt Systems
The primary phase transformation in the Mn₃Pt system is the order-disorder transition. At high temperatures, the alloy exists as a chemically disordered solid solution with a face-centered cubic structure. Upon cooling below a critical temperature, it undergoes a phase transition to the ordered L1₂ structure. This transformation is a classic example of an ordering transition in an alloy system.
In thin film systems, the transformation from a disordered as-deposited state to an ordered state is typically achieved through thermal annealing. mdpi.com The mechanism involves the diffusion of manganese and platinum atoms to their respective sublattice sites. The kinetics of this transformation can be influenced by factors such as the initial film thickness, composition, and the presence of interfaces.
Furthermore, in related manganese-platinum systems like PtMn, a phase transition from a non-magnetic fcc structure to an antiferromagnetic fct structure is observed upon annealing. mdpi.com This highlights the strong coupling between the crystal structure and magnetic properties in these alloys. The study of these transformations is crucial for understanding and controlling the functional properties of Mn-Pt based materials for various applications.
Disordered (fcc A1) to Ordered (L12) Phase Transitions in MnPt3 Nanocrystals
The synthesis of Manganese-platinum (3/1) (MnPt3) nanocrystals typically results in a compositionally disordered structure. aps.org Initially, the nanocrystals adopt a face-centered cubic (fcc) A1 phase. aps.org This disordered state is characterized by a random distribution of manganese (Mn) and platinum (Pt) atoms on the crystal lattice sites.
A critical transformation to a compositionally ordered state can be induced through thermal annealing. Specifically, annealing the as-synthesized MnPt3 nanocrystals at a temperature of 580°C facilitates a phase transition to the ordered L12 structure. aps.org The L12 phase is analogous to the AuCu3 structure type. In this ordered arrangement, the platinum atoms occupy the face-centered positions of the cubic lattice, while the manganese atoms are situated at the corners. This ordering process has significant implications for the material's magnetic properties, with the disordered A1 phase exhibiting paramagnetism and the ordered L12 phase demonstrating superparamagnetism. aps.org
Table 1: Phase Characteristics of MnPt3 Nanocrystals
| Characteristic | As-Synthesized Nanocrystals | Annealed Nanocrystals |
|---|---|---|
| Crystal Structure | Disordered Face-Centered Cubic (fcc) | Ordered |
| Phase | A1 | L12 (AuCu3 type) |
| Annealing Temperature | - | 580°C aps.org |
| Magnetic Properties | Paramagnetic aps.org | Superparamagnetic aps.org |
Temperature Dependence of MnPt3 Phase Stability
The stability of the distinct phases of MnPt3 is directly dependent on temperature. The transformation from the disordered A1 phase to the ordered L12 phase underscores the thermodynamic preference for the ordered state at elevated temperatures, with 580°C being a key processing temperature to achieve this transition. aps.org
While a comprehensive temperature-dependent phase diagram detailing the precise stability ranges for MnPt3 is not extensively documented in the provided literature, the annealing studies provide a crucial data point. The successful formation of the L12 structure at 580°C indicates that this temperature is sufficient to overcome the kinetic barriers to atomic ordering. The stability of the L12 phase is critical for harnessing the desired magnetic properties of the material. aps.org Further research would be beneficial to fully delineate the temperature window in which the L12 phase remains stable before any potential decomposition or further phase transitions at higher temperatures.
Table 2: Crystallographic Data for MnPt3 Phase Transition
| Phase | Crystal System | Space Group | Ordering Temperature |
|---|---|---|---|
| Disordered A1 | Face-Centered Cubic (fcc) | Fm-3m (No. 225) | - |
| Ordered L12 | Cubic | Pm-3m (No. 221) | 580°C aps.org |
Electronic Structure and Bonding in Manganese Platinum 3/1
First-Principles Electronic Structure Calculations for MnPt3
First-principles, or ab initio, calculations are computational methods that rely on the fundamental laws of quantum mechanics to predict the properties of materials without the need for experimental input. These methods have been extensively applied to MnPt3 to understand its electronic and magnetic behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. osti.govyoutube.com It has been a cornerstone in the theoretical study of MnPt3, providing insights into its ground state properties. DFT calculations have successfully predicted that the ferromagnetic (FM) state is the theoretical ground state for bulk MnPt3, which is in excellent agreement with experimental observations. researchgate.net
Within the framework of DFT, various approximations for the exchange-correlation interaction, such as the generalized gradient approximation (GGA), are employed. researchgate.net These calculations have been used to determine the relative stability of different magnetic orderings. For instance, the FM state in bulk MnPt3 has been shown to be more stable than A-type and C-type antiferromagnetic (AFM) states by significant energy differences. researchgate.net Furthermore, DFT has been crucial in studying more complex phenomena, such as the magnetic properties of MnPt3 surfaces and thin films, predicting different magnetic ground states for different surface terminations. researchgate.net
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Magnetic Ground State | Ferromagnetic | DFT-GGA | researchgate.netresearchgate.net |
| Magnetic Moment (Mn) | 3.64 µB | LMTO-ASA | researchgate.net |
| Magnetic Moment (Pt) | 0.22 µB | LMTO-ASA | researchgate.net |
Ab initio studies, a broader category that includes DFT, have provided a comprehensive picture of the electronic states in bulk MnPt3. These calculations confirm the ferromagnetic ground state and provide detailed information about the magnetic moments on the individual atoms. researchgate.netresearchgate.net Investigations using methods like the full-potential linearized augmented plane wave (FLAPW) method within the generalized gradient approximation (GGA) have explored the energetics of different magnetic configurations. researchgate.net
These studies have established that the ferromagnetic state in bulk MnPt3 is energetically favorable compared to various antiferromagnetic arrangements. researchgate.net Such ab initio calculations are not limited to magnetic properties; they also provide insights into mechanical properties, suggesting that the addition of manganese to a platinum matrix can enhance certain moduli, making the compound resistant to shape deformation. researchgate.net
The dielectric tensor describes a material's response to an external electric field and is fundamental to understanding its optical properties. The calculation of the dielectric tensor elements in MnPt3 is performed using methodologies like Density Functional Perturbation Theory (DFPT). materialsproject.org The dielectric tensor, ε, is generally a symmetric 3x3 matrix that relates the electric displacement field to the electric field. For a cubic crystal system like MnPt3, the tensor simplifies to a scalar value, where the diagonal elements are equal (εxx = εyy = εzz) and the off-diagonal elements are zero.
Theoretical Modeling of Electronic Band Structures in MnPt3
The electronic band structure of a solid describes the ranges of energy that an electron within the solid may have. Understanding the band structure is key to explaining many of its properties, including its electronic and magnetic behavior.
To accurately model the ferromagnetic nature of MnPt3, spin-polarized calculations are necessary. vasp.atreadthedocs.io These calculations treat the spin-up and spin-down electrons separately, leading to two distinct band structures and densities of states. Methods like the Augmented Plane Wave (APW) and the Linear Muffin-Tin Orbital (LMTO) method have been effectively used for these purposes. researchgate.netresearchgate.net
The full-potential linearized augmented plane wave (FLAPW) method is a particularly powerful approach for calculating the electronic structure of materials with complex geometries. researchgate.net The LMTO method, often used with the atomic sphere approximation (ASA), is computationally efficient and provides good descriptions of the electronic states. researchgate.net These methods have been used to calculate the band structures of both paramagnetic and ferromagnetic phases of MnPt3, revealing key features that govern its properties. researchgate.net
The Density of States (DOS) represents the number of available electronic states at a given energy level. youtube.comresearchgate.net Analyzing the total DOS and the partial DOS (PDOS) projected onto the constituent atoms (Mn and Pt) provides a detailed understanding of their roles in the electronic structure.
In ferromagnetic MnPt3, the DOS is calculated for both spin-up and spin-down channels. researchgate.net Analysis of the PDOS reveals that the magnetic moment is primarily localized on the Mn atoms, with a smaller induced magnetic moment on the Pt atoms. researchgate.net The Mn 3d states are significantly spin-split and are the main contributors to the magnetism. The Pt 5d states, while having a smaller net magnetic moment, are also spin-polarized due to hybridization with the Mn 3d states. The Fermi level in the ferromagnetic state is situated in a region that influences the material's stability and transport properties. researchgate.net This detailed analysis of the DOS is crucial for explaining the observed magnetic and electronic phenomena in MnPt3.
| Element | Orbital | Key Feature | Reference |
|---|---|---|---|
| Manganese (Mn) | 3d | Large spin-splitting, major contributor to the magnetic moment. | researchgate.net |
| Platinum (Pt) | 5d | Hybridizes with Mn 3d states, resulting in an induced magnetic moment. | researchgate.net |
Orbital Hybridization and Electron Correlation Effects in MnPt₃
The hybridization between the 3d orbitals of manganese and the 5d orbitals of platinum is a critical factor in defining the electronic and magnetic landscape of Mn₃Pt. The significant spatial overlap and energy proximity of these orbitals lead to the formation of hybrid bands that possess a mixed character. This hybridization is instrumental in mediating the magnetic exchange interactions between the Mn atoms and plays a crucial role in the material's transport properties.
A significant consequence of the strong Mn 3d-Pt 5d hybridization is the enhancement of spin-orbit coupling effects. Platinum, being a heavy element, has a strong intrinsic spin-orbit interaction. Through hybridization, this strong spin-orbit coupling is effectively transferred to the magnetically active Mn 3d electrons. This inherited spin-orbit coupling is a key ingredient for the emergence of the anomalous Hall effect and other spin-orbit-driven phenomena, such as spin-orbit torques. underline.ioarxiv.org The mixing of the orbital and spin degrees of freedom due to this hybridization is what allows the electronic wavefunctions to acquire the necessary Berry curvature for the AHE.
In the crystalline environment of Mn₃Pt, the degeneracy of the Mn 3d orbitals is lifted by the electrostatic field created by the surrounding Pt atoms, a phenomenon known as d-level splitting or crystal field splitting. In the L1₂ (Cu₃Au-type) structure of Mn₃Pt, the Mn atoms occupy sites with a specific local symmetry, which dictates the pattern of d-orbital splitting. This splitting separates the d-orbitals into different energy levels, typically categorized into groups such as t₂g and e_g for octahedral symmetry. unifr.ch
The magnetism in Mn₃Pt is best described by models of itinerant electron magnetism, where the magnetic moments are carried by delocalized d-electrons that also participate in electrical conduction. This is in contrast to localized magnetism, where moments are confined to specific atomic sites. The itinerant nature of magnetism in Mn₃Pt is supported by theoretical and experimental evidence indicating that the Mn 3d states form bands that cross the Fermi level. arxiv.org
Investigations of Magnetic Phenomena in Manganese Platinum 3/1 Systems
Intrinsic Magnetism of Bulk Manganese--platinum (3/1)
Bulk MnPt₃ adopts the chemically ordered AuCu₃-type crystal structure. aps.org This atomic arrangement is crucial for its magnetic behavior, which is characterized by a stable ferromagnetic ground state and a distinct distribution of magnetic moments.
Unlike most other transition metal-platinum alloys (TMPt₃) which typically exhibit an antiferromagnetic (AFM) ground state, bulk MnPt₃ is a simple ferromagnet. researchgate.netaps.org First-principles calculations and experimental studies confirm that the ferromagnetic (FM) state is the energetic ground state. researchgate.netjkps.or.kr Theoretical calculations using the full-potential linearized augmented plane wave (FLAPW) method show the FM state to be more stable than various antiferromagnetic configurations. researchgate.netjkps.or.kr Specifically, the ferromagnetic state is lower in energy by 60 meV compared to the A-type AFM state and by 140 meV compared to the C-type AFM state. researchgate.netjkps.or.kr This robust ferromagnetic ordering persists up to a high Curie temperature (TC) of approximately 390 K (117°C). aps.org The stability of this ferromagnetic phase is attributed to the specific interatomic distances and the resulting exchange interactions within the Mn-Pt system. aps.org
The ferromagnetism in MnPt₃ arises from the ordered alignment of magnetic moments localized on both the manganese and platinum atoms. Polarized neutron diffraction has been a key technique for determining the precise distribution of these moments. aps.orgbohrium.com
Studies reveal a large magnetic moment is carried by the Mn atoms, while the Pt atoms possess a smaller, induced magnetic moment. bohrium.comresearchgate.net At a temperature of 77 K, the magnetic moment for a Mn atom is measured to be approximately 3.60 µB to 3.64 µB. jkps.or.krbohrium.com The corresponding moment on the Pt sites is significantly smaller, measured at about 0.26 µB. bohrium.comresearchgate.net The Mn form factor determined from these experiments closely matches the theoretical calculations for a free Mn atom. aps.orgbohrium.com
Furthermore, the investigation of the magnetic electron distribution indicates a strong asphericity on the Pt atoms. bohrium.comresearchgate.net This asphericity is a result of the crystalline electric field, which splits the d-orbital energy levels. aps.orgbohrium.com
Table 1: Magnetic Moment Distribution in Bulk MnPt₃
| Atom Site | Magnetic Moment (µB) | Reference |
|---|---|---|
| Manganese (Mn) | 3.64 ± 0.08 | bohrium.com |
| Platinum (Pt) | 0.26 ± 0.03 | bohrium.com |
The collective excitations of the ordered spin system in a magnetic material are known as spin waves, or their quasiparticle counterparts, magnons. wikipedia.org In the metallic antiferromagnet Mn₃Pt, which shares structural similarities, inelastic neutron scattering has been used to study these excitations just above its magnetic order-order transition temperature. arxiv.orgresearchgate.net For ferromagnetic MnPt₃, these spin waves are a key feature of its dynamic magnetic properties below the Curie temperature. wikipedia.orgwikipedia.org
The relationship between the energy (ħω) and the wave vector (q) of these excitations is described by the spin-wave dispersion relation. For a simple ferromagnet, this relation is often parabolic at low wave vectors (ħω ∝ Dq²), where D is the spin-wave stiffness constant. wikipedia.org In the related metallic antiferromagnet Mn₃Pt, the dispersion was described by (ħω)² = c²q² + Δ², with a stiffness constant c = 190 meVÅ and an energy gap Δ = 3.3 meV at 400 K. arxiv.org A significant reduction in the stiffness constant with increasing temperature was noted, which is indicative of the itinerant (non-localized) character of the magnetic moments. arxiv.org This itinerant nature is expected in metallic magnets with 4d or 5d electrons due to the high polarizability of these electrons. arxiv.org
The magnetization of MnPt₃ exhibits clear dependence on temperature and applied magnetic fields. As temperature increases, thermal fluctuations disrupt the spin alignment, causing the spontaneous magnetization to decrease, eventually vanishing at the Curie temperature (TC) of around 390 K, where the material transitions to a paramagnetic state. aps.orgwikipedia.org Below TC, MnPt₃ exhibits a spontaneous magnetization even in the absence of an external magnetic field. wikipedia.org
The compound also displays a notable anomalous Hall effect (AHE), a phenomenon typically observed in ferromagnetic materials. underline.io In thin films of Mn₃Pt, which has a related non-collinear antiferromagnetic structure, the AHE is only present below a magnetic transition temperature of 270 K, signaling a change from a collinear to a non-collinear antiferromagnetic phase. underline.io For ferromagnetic MnPt₃, the application of pressure has been shown to influence its magnetic properties. In many manganese-based compounds, the magnetic ordering is sensitive to the lattice structure, and external pressure can alter interatomic distances, thereby modifying the exchange interactions and transition temperatures. researchgate.netresearchgate.net For instance, applying compressive strain to Mn₃Pt can increase its magnetic transition temperature. researchgate.net
Surface and Interface Magnetism in MnPt₃ Thin Films
The magnetic properties of materials can be significantly different at surfaces and interfaces compared to the bulk, due to the reduced coordination number, broken symmetry, and potential structural relaxations.
Theoretical and experimental studies on thin films and surfaces of MnPt₃ reveal a departure from the bulk's simple ferromagnetic behavior. researchgate.netresearchgate.net The specific atomic plane that terminates the crystal surface plays a critical role in determining the surface's magnetic structure.
MnPt₃(001) Surface: First-principles calculations show that the magnetic structure at the bulk-terminated MnPt₃(001) surface is different from that of the bulk. researchgate.netjkps.or.kr While the bulk is ferromagnetic, the surface layers can exhibit antiferromagnetic coupling. jkps.or.kr Specifically, the Mn atoms at the surface are predicted to couple antiferromagnetically to the Mn atoms in the subsurface layer. jkps.or.kr
The termination layer is crucial. For a Pt-terminated MnPt₃(001) thin film, the ferromagnetic ground state found in the bulk structure is predicted to be preserved. researchgate.net In stark contrast, a MnPt-terminated surface is predicted to favor an A-type antiferromagnetic order at the surface. researchgate.net This change in magnetic ordering is accompanied by a drastic effect on the magnetocrystalline anisotropy (MCA); the Pt-terminated surface exhibits a very large perpendicular MCA, while the MnPt-terminated surface prefers an in-plane magnetization. researchgate.net This magnetic phase transition at the surface is attributed to phenomena such as band localization. researchgate.net
MnPt₃(111) Surface: On the (111) surface, studies of diluted Mn concentrations within a Pt matrix also show enhanced magnetic moments for Mn at the surface. researchgate.net For Pt₃Mn and layered Pt/Pt₃Mn structures on a Pt(111) substrate, calculated Mn magnetic moments were found to be as high as 3.5μB and 3.2μB, respectively. researchgate.net The hybridization between Pt and Mn atomic levels at the topmost layers leads to moments of 3.17μB at Mn sites and approximately 0.10μB at Pt sites. researchgate.net These findings underscore the profound impact of the surface environment on the magnetic properties of the MnPt₃ system.
Compound Names
Tailorable Magnetocrystalline Anisotropy (MCA) in MnPt₃ Films
The magnetic properties of Manganese--platinum (3/1), specifically its magnetocrystalline anisotropy (MCA), can be significantly influenced and tailored, particularly in thin film configurations. Theoretical studies employing density functional theory have revealed that the surface termination of MnPt₃(001) thin films plays a crucial role in determining their magnetic ground state and MCA. aps.org
For instance, Pt-terminated MnPt₃(001) thin films are predicted to exhibit a ferromagnetic (FM) ground state, which is consistent with the bulk material's magnetic structure. aps.org In contrast, a MnPt-terminated surface is more likely to favor an A-type antiferromagnetic (AFM) order at the surface. aps.org This difference in magnetic ordering depending on the terminating atomic layer highlights the potential for engineering the magnetic properties of these films.
The surface termination also has a profound effect on the MCA. While a MnPt-terminated film prefers an in-plane magnetization, Pt-terminated films demonstrate a remarkably large perpendicular magnetocrystalline anisotropy (PMCA), with values potentially reaching the order of 10 erg/cm². aps.org This strong PMCA is largely independent of the film's thickness. aps.org The origin of this significant change in magnetic anisotropy is attributed to the interplay between the d-xy and d-x²-y² orbitals of the platinum atoms at the surface, which have an induced magnetic moment due to hybridization with the manganese 3d orbitals. aps.org This tunability of MCA through surface engineering makes MnPt₃ thin films a promising system for spintronic applications where control over the magnetization direction is paramount. aps.org
Perpendicular Magnetocrystalline Anisotropy (PMCA) Engineering
The engineering of perpendicular magnetocrystalline anisotropy (PMCA) in MnPt₃ films is a key area of research for their application in high-density, low-power spintronic devices. aps.org A significant finding is that Pt-terminated MnPt₃(001) thin films exhibit an exceptionally large PMCA. aps.org This is in stark contrast to MnPt-terminated films, which favor an in-plane magnetization. aps.org
The mechanism behind this strong PMCA in Pt-terminated films is rooted in the electronic structure at the surface. aps.org Specifically, it arises from the interplay and energy level changes of the in-plane d-xy and d-x²-y² orbitals of the surface Pt atoms. aps.org These Pt atoms acquire an induced magnetic moment through hybridization with the 3d orbitals of the neighboring Mn atoms. aps.org This large PMCA is a robust feature, predicted to be present regardless of the thickness of the film. aps.org
The ability to induce a strong PMCA by controlling the surface termination provides a powerful method for engineering the magnetic properties of MnPt₃. This tailored anisotropy is crucial for applications such as nonvolatile memories where a stable perpendicular magnetization is required. aps.org
Exchange Bias Phenomena in MnPt₃-containing Heterostructures
Exchange bias (EB) is a magnetic phenomenon that occurs at the interface of ferromagnetic (FM) and antiferromagnetic (AFM) materials, resulting in a shift of the hysteresis loop. nih.gov In heterostructures containing MnPt₃, this effect can be utilized to pin the magnetization of a ferromagnetic layer.
Recent studies have shown evidence of an exchange bias effect in a Mn₃Pt/MnPt heterostructure at room temperature. researchgate.net This was detected through measurements of the anomalous Hall resistivity. researchgate.net The exchange bias effect is generally attributed to the exchange coupling at the interface between the different magnetic layers. nih.govaps.org In the case of Mn-based compounds, the strong antiferromagnetic superexchange coupling is believed to be a key contributor to the observed exchange bias. researchgate.net
The ability to create and control exchange bias in MnPt₃-containing heterostructures is significant for the development of spintronic devices. researchgate.net This phenomenon allows for the stabilization of the magnetization in one direction, a critical feature for applications like magnetic sensors and memory devices. The interplay between the non-collinear antiferromagnetism of Mn₃Pt and a ferromagnetic layer can lead to unique and potentially useful magnetic behaviors.
Magneto-Optical Responses of Manganese--platinum (3/1)
Spectroscopic Magneto-Optical Kerr Rotation and Ellipticity Measurements in MnPt₃
The magneto-optical (MO) properties of MnPt₃ have been investigated through spectroscopic measurements of the Kerr rotation and ellipticity. aps.orgiastate.edu The Magneto-Optical Kerr Effect (MOKE) describes the change in the polarization of light upon reflection from a magnetic material. wikipedia.orgtokyoinst.co.jp It manifests as a rotation of the polarization plane (Kerr rotation) and the introduction of elliptical polarization (Kerr ellipticity). aps.orgtokyoinst.co.jp
First-principles calculations have predicted a significant polar MOKE in non-collinear antiferromagnetic Mn₃Pt, with a Kerr rotation angle that can be as large as approximately 0.6 degrees. aps.org This is a noteworthy finding as it is comparable in magnitude to the Kerr effect observed in elemental transition metal ferromagnets like iron. aps.org The MOKE signal is generally measured in three different geometries: polar, longitudinal, and transverse, with the polar geometry typically yielding the largest effect. aps.orgwikipedia.org
Experimental studies on Pt₃Mn alloy films have reported a maximum Kerr rotation of -1.18° at a photon energy of 1.2 eV. iastate.edu The complex Kerr angle, which combines both the Kerr rotation and ellipticity, can be determined from these measurements. aps.org The spectroscopic nature of these measurements, covering a range of photon energies, provides detailed information about the electronic transitions responsible for the magneto-optical response. iastate.edu
Correlation between Electronic Structure and Kerr Effect in MnPt₃
The magneto-optical Kerr effect (MOKE) in MnPt₃ is intrinsically linked to its electronic structure. aps.orgaps.org The origin of the MOKE lies in the interplay between the band exchange splitting caused by the magnetic ordering and the relativistic spin-orbit coupling (SOC). aps.org First-principles calculations have been instrumental in elucidating this relationship.
Theoretical studies show that the large Kerr rotation observed in non-collinear antiferromagnetic MnPt₃ arises from the lifting of band double-degeneracy. aps.org This is a consequence of the absence of certain spatial symmetries in the non-collinear magnetic structure, which, together with time-reversal symmetry, would otherwise enforce Kramers degeneracy. aps.org The strength of the SOC in the platinum atoms significantly enhances the MOKE, and calculations demonstrate that the effect would vanish if SOC were to be artificially turned off. aps.org
Detailed analyses of the electronic band structure reveal that specific interband transitions are responsible for the prominent features in the MOKE spectra. mpg.de The hybridization between the Mn 3d and Pt 5d orbitals plays a crucial role in defining the electronic states near the Fermi level and, consequently, the magneto-optical response. aps.org For instance, in Pt-terminated MnPt₃(001) thin films, the significant perpendicular magnetocrystalline anisotropy and its associated magneto-optical properties are determined by the interplay between the in-plane Pt d-xy and d-x²-y² orbital states, which are influenced by the Mn 3d-Pt 5d hybridization. aps.org
Theoretical Frameworks for MnPt₃ Magnetism
The magnetic properties of MnPt₃ have been extensively studied using various theoretical frameworks, primarily based on first-principles calculations within density functional theory (DFT). aps.orgaps.orgresearchgate.netresearchgate.netaps.org These computational methods have been crucial in understanding the complex magnetic structures and phenomena observed in this material.
First-principles molecular dynamics simulations have been employed to investigate the magnetic structure of MnPt₃ at finite temperatures. researchgate.net These simulations, which incorporate a tight-binding linear muffin-tin orbital Hamiltonian, have successfully reproduced the experimentally observed triangular non-collinear magnetic structure of the low-temperature ordered phase. researchgate.net
DFT calculations have also been used to explore the magnetocrystalline anisotropy (MCA) of MnPt₃ thin films. aps.org By comparing the total energies of different magnetization directions, these studies have predicted that the surface termination can dramatically alter the MCA, leading to a large perpendicular MCA in Pt-terminated films. aps.org
Furthermore, the magneto-optical Kerr effect (MOKE) in MnPt₃ has been investigated using first-principles calculations of the optical conductivity tensor. aps.org These calculations have shown that the large Kerr effect in non-collinear antiferromagnetic MnPt₃ is a direct consequence of its unique electronic band structure and the strong spin-orbit coupling of platinum. aps.org The theoretical models have been able to predict the magnitude of the Kerr rotation and explain its origin in terms of the lifting of band degeneracies. aps.org
Ab Initio Calculations of Magnetic Ground States and Stabilities
Ab initio (first-principles) calculations, which are based on quantum mechanics, serve as a powerful tool for investigating the fundamental magnetic properties of materials without prior experimental input. For the Manganese-platinum (3/1) system, typically denoted as Mn₃Pt, and the related MnPt₃ ordered alloy, these calculations have been crucial in determining their magnetic ground states and the stability of various magnetic configurations.
For the bulk MnPt₃ alloy, first-principles calculations using the full-potential linearized augmented plane wave (FLAPW) method within the general gradient approximation (GGA) have been employed to determine its magnetic ground state. researchgate.netjkps.or.kr These studies consistently predict that the ferromagnetic (FM) state is the ground state for bulk MnPt₃. researchgate.netjkps.or.kr The stability of this FM state has been quantified by comparing its total energy to that of different antiferromagnetic (AFM) arrangements. Specifically, the FM state is found to be more stable than the A-type antiferromagnetic (A-AFM) and C-type antiferromagnetic (C-AFM) states by significant energy differences. researchgate.netjkps.or.krjkps.or.kr
The situation becomes more complex when considering the MnPt₃(001) surface. Calculations predict that the magnetic ground state is highly dependent on the surface termination. For a Pt-terminated surface, the ferromagnetic state remains the ground state, similar to the bulk. researchgate.net However, for a MnPt-terminated surface, the A-type antiferromagnetic order is favored at the surface. researchgate.net This highlights the critical role of surface effects and band localization in altering the magnetic stability. researchgate.netjkps.or.kr
In the case of the Mn₃Pt ordered alloy, which exhibits a complex non-collinear antiferromagnetic structure, ab initio studies based on density functional theory (DFT) have been performed to understand its magnetic phases. arxiv.orgresearchgate.net At lower temperatures, Mn₃Pt adopts a triangular antiferromagnetic structure (D-phase), which has been confirmed as the ground state by calculations. arxiv.org These calculations yield a magnetic moment of approximately 3.09 μB per Mn atom, which shows good agreement with experimental values. arxiv.org The stability of different potential magnetic structures for the D-phase has been evaluated, confirming the experimentally observed triangular arrangement as the lowest energy state. arxiv.org
Below is a data table summarizing the calculated energy differences for various magnetic states in bulk MnPt₃, illustrating the stability of the ferromagnetic ground state.
| Magnetic State | Energy Difference (meV) Relative to Ferromagnetic State | Reference |
|---|---|---|
| Ferromagnetic (FM) | 0 | researchgate.netjkps.or.kr |
| A-type Antiferromagnetic (A-AFM) | 60 | researchgate.netjkps.or.kr |
| C-type Antiferromagnetic (C-AFM) | 140 | researchgate.netjkps.or.kr |
Microscopic Origin of Magnetism in MnPt₃ Alloys
The magnetic properties of MnPt₃ alloys originate from their specific electronic structure at the microscopic level. The primary driver of magnetism is the behavior of electrons in the atomic orbitals of manganese (Mn) and platinum (Pt) and the interactions between them. researchgate.netyoutube.com
A key factor in the magnetism of MnPt₃ is the hybridization between the Mn 3d orbitals and the Pt 5d orbitals. researchgate.net This orbital hybridization leads to a modification of the electronic band structure. In the ferromagnetic state of bulk MnPt₃, this interaction is crucial for establishing the long-range magnetic order. The hybridization also results in an induced magnetic moment on the Pt atoms, which aligns with the moments of the neighboring Mn atoms.
The density of states (DOS), which describes the number of available electronic states at each energy level, provides further insight. In the ferromagnetic state of MnPt₃, the DOS shows a significant exchange splitting between the spin-up and spin-down channels for the Mn 3d states, which is characteristic of a strong magnetic material.
Furthermore, studies on MnPt₃(001) surfaces have revealed that band localization at the surface can be a primary reason for magnetic transitions. researchgate.netjkps.or.kr The change in the local environment and coordination number at the surface alters the electronic band structure compared to the bulk, which can favor different magnetic orderings, as seen in the preference for an antiferromagnetic state on the MnPt-terminated surface. researchgate.net This interplay between the Mn 3d and Pt 5d states, influenced by the local atomic arrangement, is the microscopic origin of the observed magnetic phenomena in MnPt₃ alloys. researchgate.net
Modeling of Magnetic Phase Transitions in Mn-Pt Alloys
The Mn-Pt alloy system exhibits several temperature- and pressure-dependent magnetic phase transitions, which can be understood and described through theoretical modeling. aps.org These models often incorporate exchange interactions between neighboring atoms and can be refined with ab initio calculations.
In the Mn₃Pt phase, a notable first-order magnetic phase transition occurs from a triangular antiferromagnetic structure (D-phase) to a collinear antiferromagnetic structure (F-phase) as temperature increases. aps.org This transition has been explained by considering nearest- and next-nearest-neighbor magnetic interactions that are dependent on the interatomic distances. aps.org A critical factor is the lattice parameter, where the next-nearest-neighbor interaction is believed to change its sign, triggering the transformation between the two antiferromagnetic states. aps.org The molecular-field approximation has been successfully used to calculate a magnetic phase diagram for the Mn₃Pt phase that aligns with experimental observations. aps.org
More advanced modeling using an ab initio disordered local moment theory for the Gibbs free energy has been applied to construct a pressure-temperature magnetic phase diagram for Mn₃Pt. researchgate.net This approach calculates the correlation functions between local moments and the internal magnetic fields associated with magnetic order. researchgate.net The model predicts that as pressure increases, the transition temperature from the triangular to the collinear AFM phase rises, eventually reaching a tricritical point where the collinear AFM order disappears entirely. researchgate.net This theoretical phase diagram shows remarkable agreement with experimental findings. researchgate.net
For other compositions in the Mn-Pt system, such as MnPt, a simple antiferromagnetic structure is observed, but the direction of the magnetic moments depends on concentration and temperature. aps.org In MnAs, a related compound, the magnetostructural phase transition is modeled by considering a soft phonon mode. aps.org The displacement of atoms associated with this soft mode influences the magnetic moments, demonstrating a strong coupling between the lattice and magnetic degrees of freedom. aps.org Such models, which often include elastic and magnetoelastic energies in a comprehensive Hamiltonian, are essential for describing the complex interplay of structural and magnetic transitions in these materials. ornl.gov
The following table summarizes the key magnetic phase transitions observed and modeled in the Mn-Pt system.
| Alloy Phase | Low-Temperature Phase | High-Temperature Phase | Transition Type | Key Influencing Factors | Reference |
|---|---|---|---|---|---|
| Mn₃Pt | Triangular Antiferromagnetic (D-phase) | Collinear Antiferromagnetic (F-phase) | First-Order | Temperature, Lattice Parameter, Pressure | aps.orgresearchgate.net |
| MnPt | Antiferromagnetic (Moment direction varies) | Paramagnetic | - | Concentration, Temperature | aps.org |
| MnPt₃ | Ferromagnetic | Paramagnetic | - | Temperature | aps.org |
Advanced Characterization Techniques Applied to Manganese Platinum 3/1 Research
Spectroscopic Characterization Methods
Spectroscopic techniques have been instrumental in elucidating the electronic and optical properties of Mn₃Pt.
Variable Angle Spectroscopic Ellipsometry (VASE) for Optical Constants
Variable Angle Spectroscopic Ellipsometry (VASE) is a powerful non-destructive optical technique used to determine the dielectric properties, including refractive index (n) and extinction coefficient (k), of thin films. In the study of Mn₃Pt, VASE has been employed to measure its optical constants.
Optically thick films of what is referred to as MnPt₃, which has the same L1₂ (Cu₃Au-type) cubic structure as Mn₃Pt, were prepared by magnetron sputtering and subsequently annealed to achieve a high degree of crystalline order. researchgate.netresearchgate.netnih.gov VASE measurements were conducted over a spectral range of 1.2 to 4.2 eV to ascertain the optical constants. researchgate.netresearchgate.net These measurements, often taken at multiple angles of incidence, allow for the determination of the diagonal elements of the dielectric tensor. researchgate.netresearchgate.netnih.gov
Research findings indicate a strong agreement between the experimentally determined diagonal components of the dielectric tensor and those calculated from first-principles electronic structure theory. researchgate.netresearchgate.net This concordance validates the theoretical models used to describe the electronic behavior of the material. However, the agreement for the off-diagonal components, which are related to magneto-optical effects, was found to be only fair. researchgate.netresearchgate.net
Interactive Data Table: VASE Measurement Parameters for MnPt₃ Thin Films
| Parameter | Value/Range | Reference |
| Technique | Variable Angle Spectroscopic Ellipsometry (VASE) | researchgate.netresearchgate.net |
| Spectral Range | 1.2 - 4.2 eV | researchgate.netresearchgate.net |
| Film Preparation | DC Magnetron Sputtering | researchgate.netresearchgate.net |
| Structure | Crystalline L1₂ (Cu₃Au) cubic | researchgate.net |
| Annealing Temperature | 850 °C in vacuum | researchgate.netresearchgate.netnih.gov |
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS) for Valence Band Structure
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS) is a key technique for directly probing the electronic band structure of crystalline solids. By analyzing the kinetic energy and emission angle of photoelectrons, the momentum-dependent energy of the valence bands can be mapped out.
A study on epitaxially grown films of ferromagnetic MnPt₃, which shares the L1₂ structure with Mn₃Pt, utilized ARUPS to investigate its electronic structure. mee-inc.com The experiments were performed on the (001) and (111) surfaces of the films. mee-inc.com The momentum dependence of the valence band's energy was determined for specific high-symmetry directions within the Brillouin zone. mee-inc.com This provides fundamental information about the electron energy levels that govern the material's electronic and magnetic properties. The study also noted a relationship between the density of states at the Fermi energy and the magnetization of the films for different manganese to platinum concentrations. mee-inc.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
Generally, for manganese-containing materials, XPS can distinguish between different oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) by analyzing the binding energies and multiplet splitting of the Mn 2p and Mn 3s core level spectra. Similarly, the chemical environment of platinum can be assessed through the Pt 4f peaks. In the absence of specific published XPS studies on Mn₃Pt, a detailed analysis of its elemental composition and the precise chemical states of Mn and Pt as determined by this method cannot be presented. Other techniques, such as Energy-Dispersive X-ray Spectroscopy (EDS), have been mentioned for compositional analysis in studies of Mn-Pt films. nih.govresearchgate.net
Diffraction and Scattering Techniques
Diffraction and scattering methods are crucial for determining the crystal and magnetic structures of materials.
X-ray Diffraction (XRD) for Structural and Phase Analysis
X-ray Diffraction (XRD) is a primary tool for analyzing the crystal structure and phase purity of materials. For Mn₃Pt, XRD has been extensively used to confirm its crystallographic properties.
Studies have consistently shown that Mn₃Pt crystallizes in the cubic L1₂ (AuCu₃-type) structure, belonging to the Pm-3m space group. Current time information in Cass County, US.xpsdatabase.netxpsfitting.comthermofisher.com The lattice parameter for bulk Mn₃Pt is approximately 3.833 Å. aps.org In thin films, XRD is used to verify the formation of the well-ordered L1₂ structure, often identified by the presence of superlattice peaks such as (001) and (003). researchgate.netthermofisher.com The absence of these peaks indicates a disordered lattice structure. thermofisher.com
Furthermore, XRD analysis has been vital in studying thickness-evolved strain effects in epitaxial Mn₃Pt films. researchgate.net Variations in the lattice parameters, determined from the positions of the diffraction peaks, reveal the presence of strain, which can significantly influence the material's magnetic and transport properties. researchgate.net XRD is also employed to monitor structural transitions, for instance, from the L1₀ MnPt to the L1₂ Mn₃Pt structure with varying alloy composition. researchgate.net
Interactive Data Table: Crystallographic Data for Mn₃Pt from XRD
| Property | Value | Reference |
| Crystal System | Cubic | Current time information in Cass County, US.xpsdatabase.netxpsfitting.com |
| Space Group | Pm-3m | Current time information in Cass County, US.xpsdatabase.netxpsfitting.com |
| Structure Type | L1₂ (Cu₃Au) | researchgate.netresearchgate.netthermofisher.com |
| Lattice Parameter (a) | ~3.89 Å (Materials Project) | Current time information in Cass County, US. |
| ~3.833 Å (Bulk) | aps.org |
Polarized Neutron Diffraction for Magnetic Structure Determination
While conventional XRD provides information about the atomic arrangement, neutron diffraction is essential for determining the magnetic structure, as neutrons have a magnetic moment that interacts with the magnetic moments of atoms in the crystal. Polarized neutron diffraction, in particular, is a powerful technique for obtaining detailed information about the magnetization distribution and magnetic structure.
Neutron diffraction studies have been crucial in understanding the magnetic ordering in Mn₃Pt. At low temperatures (below approximately 400 K), Mn₃Pt exhibits a triangular antiferromagnetic structure. xpsfitting.com This non-collinear magnetic arrangement is a key feature of the Mn₃X family of compounds (where X can be Pt, Rh, Ir, etc.) and is responsible for many of their interesting properties, such as the anomalous Hall effect. xpsfitting.com
In the related ferromagnetic MnPt₃ compound, polarized neutron diffraction was used to determine the magnetic electron distribution, revealing magnetic moments of approximately 3.64 µB on the Mn atoms and 0.26 µB on the Pt atoms. For antiferromagnetic Mn₃Pt, neutron diffraction has been used to investigate the first-order magnetic transformation from a triangular to a collinear antiferromagnetic structure at elevated temperatures. These studies demonstrate the indispensable role of neutron scattering in mapping out the complex magnetic landscapes of Mn-Pt alloys.
Electron Diffraction for Nanocrystalline MnPt3
Selected Area Electron Diffraction (SAED) is a powerful technique utilized to determine the crystal structure of nanocrystalline materials. In the context of MnPt3 research, SAED patterns provide crucial information about the crystallographic phases present in the nanoparticles. By analyzing the diffraction spots or rings, researchers can confirm the formation of the desired crystal structure and identify any secondary phases or impurities. The sharpness and continuity of the diffraction rings can also offer qualitative information about the crystallinity and grain size of the nanocrystalline MnPt3.
Synchrotron-based X-ray Scattering Techniques
Synchrotron-based X-ray scattering techniques, such as Grazing Incidence Wide Angle X-ray Scattering (GIWAXS), are indispensable for the structural analysis of thin films. nih.govmdpi.com These high-brilliance X-ray sources allow for the detailed investigation of crystalline orientation and lattice parameters in thin film samples of materials like MnPt3. nih.govmdpi.com GIWAXS, in particular, is surface-sensitive and provides information about the crystal structure and orientation of molecules and crystallites at or near the film surface. nih.govgisaxs.com The technique is especially valuable for studying the effects of processing parameters on the final structure of thin films, which is critical for applications in data storage and other technologies. nih.govmdpi.com The intense and highly collimated nature of synchrotron radiation enables the detection of weak diffraction signals from very thin layers and provides high-resolution data for a thorough structural characterization. mdpi.com
Microscopy and Imaging for MnPt3 Microstructure
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are fundamental tools for visualizing the internal structure of materials at the nanoscale. mdpi.comyoutube.comuni-due.de In the study of MnPt3, TEM provides direct imaging of the morphology, size, and size distribution of nanoparticles or grains within a larger sample. mdpi.comresearchgate.net HRTEM, with its capability to achieve atomic-level resolution, allows for the direct visualization of the crystal lattice. uni-due.dedatadryad.org This enables the identification of crystal defects, grain boundaries, and the precise arrangement of atoms within the MnPt3 structure. mdpi.comuni-due.de The combination of bright-field imaging, which provides contrast based on mass-thickness and diffraction, with HRTEM phase contrast imaging, offers a comprehensive picture of the material's microstructure. oaepublish.com
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of materials with high resolution. nih.govmdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful analytical tool for elemental analysis. nih.govmdpi.comceriumlabs.comnih.gov In the research of MnPt3, SEM images reveal the morphology, size, and distribution of particles or grains on a substrate. mdpi.commdpi.com The accompanying EDS analysis provides qualitative and quantitative information about the elemental composition of the sample. ceriumlabs.comyoutube.com By scanning the electron beam across the sample, elemental maps can be generated, showing the spatial distribution of manganese and platinum. ceriumlabs.comaps.org This is crucial for confirming the stoichiometry of the MnPt3 compound and identifying any elemental segregation or impurities. oregonstate.eduyoutube.com
| Feature | Description |
| SEM Imaging | Provides high-resolution images of the surface topography, revealing particle size, shape, and morphology. nih.govmdpi.com |
| EDS Analysis | An elemental analysis technique that detects X-rays emitted from the sample to determine its chemical composition. nih.govceriumlabs.com |
| Elemental Mapping | Generates maps showing the spatial distribution of different elements within the sample. ceriumlabs.comaps.org |
| Quantitative Analysis | With the use of standards, EDS can provide accurate quantitative compositional information. ceriumlabs.com |
Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. psu.edudtic.milresearchgate.net It is an invaluable tool for characterizing the surface morphology of MnPt3 thin films and nanostructures. chalcogen.roresearchgate.netresearchgate.net AFM can accurately measure surface roughness, grain size, and other textural features at the nanometer scale. chalcogen.roresearchgate.netmdpi.com This technique is not limited to conductive samples and requires minimal sample preparation. psu.edu In the context of thin film research, AFM is used to monitor the growth process and evaluate the quality of the deposited films. mdpi.com Specialized AFM modes, such as Magnetic Force Microscopy (MFM), can also be employed to image the magnetic domain structures on the surface of magnetic materials like MnPt3. mdpi.comresearchgate.net
Macroscopic Magnetic Measurement Techniques
Two of the most common and sensitive techniques are Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry. wikipedia.orgqdusa.comunimelb.edu.auuno.edunumberanalytics.comnumberanalytics.comphyslab.orgstanfordmagnets.comtxst.educnr.it
Vibrating Sample Magnetometry (VSM) operates on Faraday's law of induction. stanfordmagnets.comtxst.edu A sample is vibrated within a uniform magnetic field, inducing a voltage in a set of pickup coils that is proportional to the sample's magnetic moment. numberanalytics.comtxst.edu VSM is widely used to measure hysteresis loops, which provide information about a material's coercivity, remanence, and saturation magnetization. numberanalytics.com
Superconducting Quantum Interference Device (SQUID) Magnetometry is renowned for its exceptional sensitivity, making it capable of measuring extremely weak magnetic signals. qdusa.comuno.edunumberanalytics.comcnr.it It utilizes a superconducting loop with Josephson junctions to detect minute changes in magnetic flux. numberanalytics.comcnr.it SQUID magnetometers are ideal for characterizing the magnetic properties of small samples, thin films, and materials with weak magnetic responses. unimelb.edu.au They can measure magnetic moment as a function of temperature and applied magnetic field with high precision, enabling the study of magnetic phase transitions and other subtle magnetic phenomena. qdusa.comunimelb.edu.auuno.edu
| Technique | Principle | Key Measurements | Sensitivity |
| VSM | Faraday's Law of Induction stanfordmagnets.comtxst.edu | Hysteresis loops (Coercivity, Remanence, Saturation Magnetization) numberanalytics.com | High |
| SQUID | Superconducting Quantum Interference numberanalytics.comcnr.it | Magnetic moment vs. Temperature, Magnetic moment vs. Field qdusa.comunimelb.edu.auuno.edu | Extremely High qdusa.comuno.edunumberanalytics.com |
First-principles calculations have predicted that bulk MnPt3 has a ferromagnetic ground state. jkps.or.kr Specifically, the ferromagnetic state is more stable than the A-type and C-type antiferromagnetic states by 60 and 140 meV, respectively. jkps.or.kr Experimental measurements on bulk alloys have shown a high Curie temperature of approximately 380 K and significant magnetic moments for both manganese and platinum at 77 K. jkps.or.kr However, studies on ultrathin films, such as 3 nm Mn3Ir, have revealed small remanent moments at low temperatures, suggesting the presence of uncompensated spins that could be influenced by factors like strain. arxiv.org
Superconducting Quantum Interference Device (SQUID) Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer stands as one of the most sensitive instruments for measuring magnetic properties, capable of detecting extremely subtle magnetic moments. lakeshore.comresearchgate.netuno.edu Its operation is based on the principles of quantum mechanics, specifically the Josephson effect and flux quantization in a superconducting ring. lakeshore.com This high sensitivity, often reaching less than 10⁻⁸ emu, makes it exceptionally well-suited for studying materials with weak magnetic signals, such as the canted antiferromagnetism in Mn₃Pt. lakeshore.com SQUID magnetometers can operate over a wide range of temperatures (from below 1.8 K to 1000 K) and magnetic fields (typically up to 7 Tesla), allowing for comprehensive characterization of magnetic phase transitions and hysteresis loops. lakeshore.comuno.edu
In the study of single-crystal Mn₃Pt, SQUID magnetometry has been employed to precisely measure its magnetic response as a function of temperature and applied magnetic field. These measurements are critical for understanding the material's complex antiferromagnetic ordering and for quantifying the very small spontaneous magnetization that is crucial for effects like the anomalous Hall effect (AHE). researchgate.netarxiv.org
Detailed Research Findings:
Research on single-crystal Mn₃Pt has utilized SQUID magnetometry to investigate the temperature dependence of its magnetization. researchgate.net Measurements are typically performed under two conditions: zero-field-cooled (ZFC), where the sample is cooled in the absence of a magnetic field before the measurement field is applied, and field-cooled (FC), where the sample is cooled in the presence of the magnetic field.
In one such study, magnetization versus temperature (M-T) curves were recorded. researchgate.net A key finding from ZFC and FC measurements under a 7 T applied field is the identification of the magnetic transition temperature. researchgate.net The data reveals the transition from a non-collinear antiferromagnetic state to a different magnetic phase. researchgate.net
Field-dependent magnetization (M-H) measurements, or hysteresis loops, at a constant temperature provide further insight. For unstressed Mn₃Pt at 300 K, M-H curves were measured after cooling the sample from 600 K in either a zero field or a 7 T field. researchgate.net The results show an almost linear and non-hysteretic response, which is characteristic of an antiferromagnet. researchgate.net A very small spontaneous magnetization was observed, which is a critical parameter for the non-trivial topological properties of Mn₃Pt. researchgate.net The data from these magnetometry studies helps to set an upper limit on this spontaneous magnetization. researchgate.net
Table 1: SQUID Magnetometry Data for Single-Crystal Mn₃Pt
This table summarizes the findings from SQUID magnetometry measurements on single-crystal Mn₃Pt, highlighting its magnetic characteristics at various temperatures and fields. The data is based on research aimed at quantifying the material's subtle magnetic properties. researchgate.net
| Measurement Type | Conditions | Key Observation | Inferred Property |
|---|---|---|---|
| Magnetization vs. Temperature (M vs. T) | Zero-Field-Cooled (ZFC) and Field-Cooled (FC) under 7 T field | Divergence between ZFC and FC curves below the transition temperature. | Indicates complex magnetic ordering and potential spin-glass-like behavior or domain wall pinning. |
| Magnetization vs. Magnetic Field (M vs. H) | 300 K, after Zero-Field Cooling | Linear, non-hysteretic response with a very small coercive field. | Confirms dominant antiferromagnetic behavior. |
| Magnetization vs. Magnetic Field (M vs. H) | 300 K, after Field-Cooling (7 T) | Slightly larger moment compared to ZFC but still overwhelmingly linear. | Sets a very low upper limit on any spontaneous ferromagnetic moment. |
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is another widely used technique for characterizing the magnetic properties of materials. montana.edulakeshore.com It operates based on Faraday's Law of Induction, which states that a changing magnetic flux induces an electromotive force (voltage) in a nearby pickup coil. researchgate.net In a VSM, the sample is vibrated at a constant frequency and amplitude within a uniform magnetic field. tue.nl The resulting oscillation of the sample's magnetic dipole moment creates a changing magnetic flux, which induces a voltage in the pickup coils. This induced voltage is directly proportional to the magnetic moment of the sample. researchgate.net VSMs are robust instruments capable of measuring a wide range of magnetic materials, from thin films to bulk powders and single crystals, across various temperatures and magnetic fields. montana.edulakeshore.com
VSM is particularly valuable for studying the hysteresis loops of magnetic materials, providing key parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc). montana.edu In the context of Mn₃Pt research, VSM has been instrumental in characterizing the magnetic properties of thin films, where the total magnetic signal can be small.
Detailed Research Findings:
Studies on Mn₃Pt thin films have employed VSM to correlate magnetic properties with magnetotransport phenomena like the anomalous Hall effect. For instance, research on sputtered Mn₃Pt thin films investigated the magnetic field dependence of magnetization (M-H curves) at various temperatures.
In a study of 25 nm thick Mn₃Pt films, VSM measurements were conducted at 300 K. aps.org The M-H curve showed a predominantly linear response, characteristic of antiferromagnetism, but with a subtle hysteretic opening in the low-field region, confirming the presence of a weak ferromagnetic component. aps.org This uncompensated moment is believed to be linked to the observed anomalous Hall effect. aps.org
Temperature-dependent magnetization measurements under field-cooled conditions were also performed. aps.org These M-T curves helped to identify magnetic phase transitions. A notable finding was a potential spin reorientation at lower temperatures, which was correlated with a sign reversal observed in the anomalous Hall conductivity and magnetoresistance. aps.org This suggests a strong link between the macroscopic magnetic state measured by VSM and the electronic transport properties of Mn₃Pt thin films. aps.org
Table 2: VSM Data for Mn₃Pt Thin Films
This table presents typical data obtained from VSM analysis of Mn₃Pt thin films. The findings are crucial for understanding the interplay between magnetic structure and electronic properties in these materials. aps.org
| Measurement Type | Sample | Temperature | Key Findings | Significance |
|---|---|---|---|---|
| Magnetization vs. Magnetic Field (M vs. H) | 25 nm Mn₃Pt film | 300 K | Mostly linear behavior with a small opening (hysteresis) at low fields. | Confirms weak ferromagnetism superimposed on the antiferromagnetic order. |
| Magnetization vs. Temperature (M vs. T) | 25 nm Mn₃Pt film | 5 K - 350 K (Field-Cooled) | Shows magnetic transitions and suggests a possible spin reorientation at low temperatures. | Correlates with observed anomalies in magnetotransport measurements, like sign reversal in AHE. |
Emerging Research Directions and Potential Applications in Manganese Platinum 3/1 Materials Science
MnPt₃ in Spintronic Device Concepts
Spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge, promises to deliver devices with higher speeds, lower power consumption, and increased integration density. researchgate.netmpg.de MnPt₃ and related alloys are being actively investigated for their potential to overcome some of the current challenges in spintronics.
Perpendicular Magnetic Anisotropy in Spintronic Applications
Perpendicular magnetic anisotropy (PMA) is a critical property for spintronic devices, particularly for non-volatile memory technologies like Magnetoresistive Random-Access Memory (MRAM). youtube.comspintronics-info.com PMA describes the phenomenon where a material's easy axis of magnetization is oriented perpendicular to the plane of the thin film. youtube.com This orientation is crucial for achieving high thermal stability in densely packed memory cells, a key requirement for scaling down device dimensions to the nanometer level. youtube.com
Materials with strong PMA are intrinsically binary, meaning their magnetization can be stably oriented in one of two states ('up' or 'down'), which is ideal for representing digital information. youtube.com The large anisotropy energy allows for the creation of smaller, more thermally stable magnetic bits. youtube.com While much research has focused on materials like cobalt-iron-boron alloys, the exploration of Mn-Pt systems is a promising avenue. spintronics-info.com For instance, ferrimagnetic Mn₄N thin films, another manganese-based compound, have shown enhanced PMA when grown on a Pd buffer layer, highlighting the potential for engineering this property in manganese-containing systems. arxiv.org The ability to engineer PMA is essential for developing next-generation MRAM that can move from a niche to a mainstream technology. youtube.com
Interfacial Effects in MnPt₃-based Multilayers for Spintronics
Current-induced spin-orbit torque (SOT) is a key mechanism for writing information in MRAM, where a current passed through an adjacent heavy metal layer switches the magnetization of the ferromagnetic layer. aps.org Research has shown that interfacial spin-orbit scattering can generate spin currents with strengths comparable to those generated by the bulk of heavy metals, opening up new avenues for designing efficient SOT devices. aps.org In tunnel junctions based on the noncollinear antiferromagnet PtMn₃, which is closely related to MnPt₃, a large tunneling magnetoresistance (TMR) has been demonstrated, with electrical switching controlled by SOT. arxiv.org These devices, sputter-deposited on silicon, highlight the potential for integrating Mn-Pt based materials into existing semiconductor manufacturing processes. arxiv.org The ability to control magnetization through interfacial effects in MnPt₃-based multilayers is a significant area of research for developing low-power, high-performance spintronic devices. aps.orgaps.org
Exploration of Topological Magnetism in MnPt₃-related Systems
The intersection of magnetism and band topology can lead to exotic quantum phenomena and the emergence of new types of materials known as magnetic topological materials. arxiv.org These materials possess unique electronic band structures protected by symmetry, which can give rise to novel electronic and spintronic properties. researchgate.net
First-principles calculations have identified MnPt₃ (referred to as Mn₃Pt in some literature with a different ordering) as a filling-enforced magnetic topological metal. arxiv.org It is predicted to host 4-fold degenerate band crossings, a hallmark of its non-trivial topology. arxiv.org These topological features are robust and insensitive to Coulomb repulsion effects. arxiv.org The noncollinear magnetic structures found in related Mn-based compounds, such as Mn₃X (where X can be Sn, Ge, or Ir), can lead to large anomalous Hall and spin Hall effects, which are of great interest for spintronic applications. researchgate.net The exploration of topological states in MnPt₃ and similar materials could pave the way for new device concepts that leverage their unique electronic properties for information processing and storage. arxiv.org
MnPt₃ in Advanced Magnetic Recording Media Research
The ever-increasing demand for data storage capacity is driving research into new materials for magnetic recording media that can support higher areal densities. numberanalytics.com MnPt₃ and its nanostructured forms are being investigated for their potential to meet the requirements of future high-density recording technologies.
High Anisotropy MnPt₃ Nanoparticles for High-Density Data Storage
To achieve higher storage densities in hard disk drives (HDDs), the magnetic grains that store individual bits of information must be made smaller. unl.edu However, as the grain size shrinks, the magnetic energy barrier that prevents the magnetization from flipping due to thermal fluctuations also decreases, a phenomenon known as the superparamagnetic limit. tu-chemnitz.de To overcome this, materials with very high magnetocrystalline anisotropy are required. unl.edu
L1₀-ordered FePt and CoPt nanoparticles are well-known for their high anisotropy, making them leading candidates for next-generation heat-assisted magnetic recording (HAMR) media. numberanalytics.comunl.eduelsevierpure.com In a related development, a novel approach called Thermal Spin-Torque Heat-Assisted Magnetic Recording (TST-HAMR) has been proposed, which utilizes an antiferromagnetic MnPt layer beneath an FePt recording layer. bioengineer.org In this design, a laser-induced thermal gradient in the MnPt layer generates spin currents that assist in the magnetic switching of the FePt layer, improving recording efficiency by approximately 35%. bioengineer.org This demonstrates the potential of incorporating Mn-Pt alloys into advanced magnetic recording architectures. The development of high-anisotropy MnPt₃ nanoparticles could offer an alternative or complementary material for pushing the limits of data storage density.
| Feature | Description | Source |
| Technology | Heat-Assisted Magnetic Recording (HAMR) | jst.go.jp |
| Challenge | Superparamagnetic limit in high-density media | tu-chemnitz.de |
| Material Property | High magnetocrystalline anisotropy | unl.edu |
| Innovation | Thermal Spin-Torque HAMR (TST-HAMR) | bioengineer.org |
| MnPt Role | Spin-current generation for improved efficiency | bioengineer.org |
Size-Dependent Magnetic Properties of MnPt₃ Nanostructures for Recording
The magnetic properties of nanoparticles are known to be highly dependent on their size due to finite-size and surface effects. mdpi.comrsc.org As the size of a magnetic nanoparticle decreases, the ratio of surface atoms to bulk atoms increases, which can lead to phenomena like uncompensated surface spins and changes in magnetic anisotropy. researchgate.netnih.gov
Studies on chemically synthesized PtMn nanoparticles have shown that they exhibit superparamagnetic behavior at room temperature and ferromagnetic behavior at low temperatures (5 K). researchgate.net This behavior is attributed to uncompensated surface spins arising from the finite size of the particles. Furthermore, the coercivity and exchange bias field in these nanoparticles were found to be strongly dependent on the particle size, which could be controlled through annealing processes. researchgate.net Understanding and controlling these size-dependent magnetic properties are crucial for designing magnetic recording media. For patterned media, where each bit is stored in a single magnetic nanostructure, precise control over the size and magnetic characteristics of each nanostructure is essential for reliable data storage. tu-chemnitz.de
| Property | Size Dependence | Underlying Reason | Source |
| Magnetic Behavior | Superparamagnetic at room temp, Ferromagnetic at low temp | Uncompensated surface spins due to finite-size effects | researchgate.net |
| Coercivity | Strongly related to particle size | Changes in magnetic anisotropy and surface effects | researchgate.net |
| Exchange Bias Field | Strongly related to particle size | Exchange coupling between surface spins and antiferromagnetic core | researchgate.net |
| Saturation Magnetization | Influenced by surface effects | Increased proportion of surface atoms with disordered spins | rsc.org |
Theoretical Predictions and Experimental Verification in Novel MnPt3 Architectures
The development of new materials with tailored properties is a cornerstone of modern materials science. In the context of Manganese-platinum (3/1) (MnPt3), a synergistic approach combining theoretical predictions and experimental validation is crucial for designing novel material architectures with enhanced functionalities. This section delves into the predictive modeling techniques used for custom MnPt3 material design and the subsequent experimental verification of these theoretical models.
Predictive Modeling for Custom MnPt3 Material Design
Predictive modeling, primarily through first-principles calculations based on density functional theory (DFT), has emerged as a powerful tool for the custom design of MnPt3 materials. These computational methods allow researchers to investigate the electronic and magnetic properties of MnPt3 at the atomic level, enabling the prediction of material behavior before experimental synthesis. This predictive capability is instrumental in designing MnPt3-based materials with specific, desired characteristics.
One of the key areas of focus for predictive modeling in MnPt3 is the tuning of its magnetic properties. Theoretical studies have explored various magnetic states, such as ferromagnetic (FM) and different antiferromagnetic (AFM) configurations, to determine the ground state of bulk MnPt3. These calculations have consistently predicted a ferromagnetic ground state for the bulk material. stackexchange.comresearchgate.net Beyond bulk properties, predictive modeling is employed to design novel MnPt3 architectures, such as thin films and surfaces. For instance, theoretical investigations of the MnPt3 (001) surface have revealed that its magnetic properties can differ significantly from the bulk, with predictions of antiferromagnetic coupling between surface and subsurface manganese atoms. jkps.or.kr This ability to predict surface-specific magnetic behavior is critical for designing MnPt3 components for spintronic devices, where surface and interface effects dominate.
Furthermore, predictive modeling can guide the design of MnPt3-based alloys and nanocomposites. By computationally substituting platinum or manganese with other elements, or by designing specific nanoscale arrangements, scientists can predict the resulting changes in mechanical and magnetic properties. For example, ab initio calculations have been used to analyze how the addition of manganese to a platinum matrix affects properties like the bulk modulus, Young's modulus, and theoretical tensile strength. researchgate.net This predictive power allows for the in-silico screening of numerous potential compositions to identify promising candidates for specific applications, thereby accelerating the materials discovery process.
Validation of Theoretical Models with Experimental Observations
The reliability of predictive modeling hinges on the rigorous validation of theoretical models against experimental observations. In the study of MnPt3, a close correspondence between calculated and experimentally measured properties provides confidence in the predictive power of the theoretical frameworks.
A fundamental point of comparison is the crystal lattice parameter. Theoretical calculations using the full-potential linearized augmented plane wave (FLAPW) method have predicted a lattice constant of approximately 3.93 Å for bulk MnPt3. jkps.or.kr This is in excellent agreement with the experimentally determined value of 3.91 Å, demonstrating the accuracy of the computational approach in reproducing the fundamental structural properties of the material. jkps.or.kr
The magnetic moment of the constituent atoms is another critical parameter for validating theoretical models. Experimental measurements at 77 K have determined the magnetic moment of manganese in MnPt3 to be 3.60 µB. jkps.or.kr First-principles calculations have yielded a theoretical magnetic moment of 3.82 µB for manganese. jkps.or.kr The close agreement between these values further substantiates the validity of the theoretical models used to describe the magnetic nature of MnPt3.
Below is an interactive data table summarizing the comparison between theoretical predictions and experimental findings for key properties of MnPt3:
| Property | Theoretical Value | Experimental Value | Reference |
| Lattice Constant (Å) | 3.93 | 3.91 | jkps.or.kr |
| Magnetic Moment of Mn (µB) | 3.82 | 3.60 (at 77 K) | jkps.or.kr |
It is important to note that while there is generally good agreement, some discrepancies can arise. For instance, a study comparing the theoretical and experimental values of the dielectric tensor components for MnPt3 found good agreement for the diagonal components, but only fair agreement for the off-diagonal components. researchgate.net Such discrepancies highlight the ongoing need to refine theoretical models and computational methods to capture all the complexities of real-world materials.
Future Outlook for Manganese-platinum (3/1) Research
The research landscape for Manganese-platinum (3/1) is poised for significant advancements, driven by the synergy between computational materials science and experimental investigations. The future of MnPt3 research will likely focus on several key areas, aiming to unlock its full potential for various technological applications.
A major thrust of future research will be the exploration of MnPt3 in reduced dimensions, such as ultrathin films, nanowires, and nanocrystals. As predictive models have suggested, the magnetic and electronic properties of MnPt3 can be significantly different at the nanoscale and at surfaces compared to the bulk material. jkps.or.kr Future work will likely involve the synthesis and characterization of these nanostructures to experimentally verify theoretical predictions and to explore novel quantum phenomena that may emerge in these confined geometries. This could pave the way for the development of next-generation spintronic devices and high-density magnetic storage media.
The continued development and application of advanced computational techniques will be a cornerstone of future MnPt3 research. The use of high-throughput computational screening, machine learning, and artificial intelligence will enable the rapid exploration of a vast compositional space of MnPt3-based alloys. This will accelerate the discovery of new materials with tailored properties, moving beyond simple trial-and-error experimental approaches. The focus will be on designing alloys with enhanced magnetic anisotropy, specific Curie temperatures, and improved mechanical properties for a range of applications.
Furthermore, there is a growing interest in the potential of MnPt3 and its alloys in catalysis and as functional materials in sensors and actuators. Future research will likely investigate the catalytic activity of MnPt3 nanoparticles for various chemical reactions. The unique electronic structure and magnetic properties of MnPt3 could also be harnessed to develop novel sensing platforms.
Q & A
Q. What experimental variables are critical for optimizing the synthesis of Mn-Pt (3/1) alloys, and how do they influence structural properties?
- Methodological Answer : Key variables include pH, organic-to-aqueous (O:A) ratio, and reducing agent concentration (e.g., D2EHPA). For example, a pH increase from 2.5 to 4.0 can elevate Mn extraction rates from 20% to 92%, while higher D2EHPA concentrations improve selectivity over Co . A fractional factorial design (Table 1) is recommended to isolate variable effects.
Table 1 : Critical Variables and Responses in Mn-Pt Synthesis (Adapted from )
| Variable | Range Tested | Impact on Mn Extraction (%) |
|---|---|---|
| pH | 1.0–4.0 | 20% → 92% |
| O:A Ratio | 1:1–4:1 | 30% → 97% |
| D2EHPA (mol/L) | 0.1–0.5 | Co interference reduced 5x |
Q. How can researchers design reproducible experiments for Mn-Pt (3/1) catalytic activity studies?
- Methodological Answer : Use standardized protocols for material characterization (e.g., XRD, TEM) and activity testing (e.g., cyclic voltammetry). Pre-register experimental parameters (e.g., temperature, pressure) in open repositories to enhance transparency. Reference frameworks like PRISMA for reporting or CONSORT for controlled trials ensure methodological rigor .
Advanced Research Questions
Q. How can contradictions in reported catalytic performance data for Mn-Pt (3/1) be resolved?
- Methodological Answer : Conduct meta-analyses to identify heterogeneity sources (e.g., synthesis methods, impurity levels). For instance, Mn extraction variability in Table 1 (20%–97%) arises from pH and O:A ratio differences. Use ANOVA to quantify variance contributions and Bayesian statistics to model uncertainty .
Q. What advanced statistical techniques are suitable for correlating Mn-Pt (3/1) structural features with electrochemical properties?
- Methodological Answer : Apply multivariate regression or machine learning (e.g., random forests) to datasets integrating crystallographic data (e.g., lattice parameters) and performance metrics (e.g., overpotential). Ensure data normalization to address scale disparities. Tools like R or Python’s SciKit-Learn enable robust analysis .
Q. How can researchers ensure Mn-Pt (3/1) studies are "synthesis-ready" for systematic reviews or meta-analyses?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data : Share raw XRD/TEM files in repositories like Zenodo.
- Metadata : Document synthesis conditions (e.g., precursors, annealing time) using structured templates .
- Code : Publish analysis scripts (e.g., MATLAB, Python) with version control (GitHub).
Methodological Frameworks
Q. What frameworks guide the formulation of Mn-Pt (3/1) research questions?
- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
- PICO : How does annealing temperature (Intervention) affect the oxygen reduction reaction (Outcome) in Mn-Pt (3/1) catalysts (Population) compared to pure Pt (Comparison)? .
Q. How should researchers address non-reproducible results in Mn-Pt (3/1) studies?
- Methodological Answer : Implement sensitivity analyses to test robustness (e.g., varying precursor ratios ±10%). Collaborate with independent labs for cross-validation. Report negative results in platforms like Journal of Negative Results to reduce publication bias .
Data Presentation and Ethics
Q. What are best practices for presenting Mn-Pt (3/1) data in manuscripts?
- Methodological Answer :
- Figures : Use color-coded XRD patterns to highlight phase purity.
- Tables : Include confidence intervals (e.g., Mn extraction ±5% at 95% CI).
- Supplementary Materials : Provide raw electrochemical datasets in .csv format .
Q. How can researchers ethically request proprietary datasets for Mn-Pt (3/1) studies?
- Methodological Answer : Submit structured requests (Example Template):
| Field | Content |
|---|---|
| Research Questions | How does Mn:Pt ratio affect catalytic stability? |
| Methodology | DFT simulations + experimental validation |
| Data Needs | High-resolution TEM images from prior studies |
| Refer to institutional guidelines (e.g., Cambridge English ) for compliance. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
